molecular formula C26H34N4O9 B051277 Spermexatol CAS No. 117680-13-4

Spermexatol

Cat. No.: B051277
CAS No.: 117680-13-4
M. Wt: 546.6 g/mol
InChI Key: DFLDWAXORWTSDZ-UHFFFAOYSA-N
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Description

Spermexatol is a synthetic spermidine-based siderophore analogue. Siderophores are molecules that bind and transport iron in microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spermexatol is synthesized through a series of chemical reactions involving spermidine and dihydroxybenzoic acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Spermexatol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Spermexatol has a wide range of scientific research applications, including:

Mechanism of Action

Spermexatol exerts its effects by binding to iron and forming stable complexes. This binding sequesters iron, making it unavailable for microbial growth and metabolism. The molecular targets include iron transport proteins and enzymes involved in iron metabolism. The pathways involved in its mechanism of action are primarily related to iron homeostasis and transport .

Comparison with Similar Compounds

Uniqueness of Spermexatol: this compound is unique due to its specific spermidine-based structure, which provides distinct binding affinities and selectivity for iron. This uniqueness makes it a valuable tool in studying iron transport and developing antimicrobial strategies .

Properties

IUPAC Name

N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDWAXORWTSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151868
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117680-13-4
Record name Spermexatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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